molecular formula C13H15NO4 B7560637 2-Methyl-5-(oxolane-3-carbonylamino)benzoic acid

2-Methyl-5-(oxolane-3-carbonylamino)benzoic acid

Cat. No. B7560637
M. Wt: 249.26 g/mol
InChI Key: VLGPGRNDCODODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(oxolane-3-carbonylamino)benzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It is also known as MOBA and has been widely used in scientific research due to its unique properties.

Mechanism of Action

MOBA inhibits the activity of DPP-IV by binding to the active site of the enzyme. This prevents the cleavage of incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-IV, MOBA increases the levels of these hormones, leading to improved insulin secretion and glucose tolerance.
Biochemical and Physiological Effects
In addition to its role in glucose metabolism, MOBA has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties, with studies showing a reduction in the production of pro-inflammatory cytokines in animal models. MOBA has also been shown to inhibit the growth of cancer cells, although the mechanism behind this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using MOBA in lab experiments is its high specificity for DPP-IV. This allows researchers to study the role of this enzyme in various physiological processes with minimal interference from other enzymes. However, one limitation of using MOBA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 2-Methyl-5-(oxolane-3-carbonylamino)benzoic acid in scientific research. One area of interest is the role of DPP-IV in the regulation of immune response, with studies suggesting that its inhibition may have therapeutic potential in autoimmune diseases. Another area of interest is the use of MOBA as a tool to study the role of incretin hormones in the regulation of appetite and weight loss. Finally, there is a growing interest in the development of new DPP-IV inhibitors based on the structure of MOBA, with the aim of improving their specificity and efficacy.

Synthesis Methods

The synthesis of 2-Methyl-5-(oxolane-3-carbonylamino)benzoic acid involves the reaction of 2-methyl-5-nitrobenzoic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with oxolane-3-carboxamide in the presence of a base to obtain the final product. The yield of this synthesis method is relatively high, making it a cost-effective way to produce MOBA.

Scientific Research Applications

2-Methyl-5-(oxolane-3-carbonylamino)benzoic acid has been widely used in scientific research due to its ability to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of glucose metabolism, and its inhibition has been shown to improve insulin secretion and glucose tolerance in animal models. MOBA has also been used as a tool to study the role of DPP-IV in various physiological processes, including inflammation, immune response, and cancer.

properties

IUPAC Name

2-methyl-5-(oxolane-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8-2-3-10(6-11(8)13(16)17)14-12(15)9-4-5-18-7-9/h2-3,6,9H,4-5,7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGPGRNDCODODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCOC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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